molecular formula C21H15ClFN5O2 B2767620 N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795491-46-1

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2767620
CAS No.: 1795491-46-1
M. Wt: 423.83
InChI Key: QLHFYODSFGIHIS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15ClFN5O2 and its molecular weight is 423.83. The purity is usually 95%.
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Biological Activity

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , which is known for its ability to form hydrogen bonds and interact with biological targets.
  • Chlorine and fluorine substituents on the phenyl rings that may influence its pharmacokinetic properties.
  • A pyridine moiety , which is often associated with biological activity due to its nitrogen content.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 1,2,3-triazole derivatives, including:

  • Antitumor Activity : Compounds containing the triazole scaffold have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant activity against bacterial and fungal strains.
  • Neuroprotective Effects : Certain triazole compounds have demonstrated neuroprotective properties by modulating neuroinflammatory pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
    EnzymeIC50 (µM)Selectivity Index
    AChE0.23High
    BuChE0.13Very High
  • Anti-inflammatory Action : Research indicates that the compound may inhibit the NF-kB signaling pathway, reducing pro-inflammatory cytokine production.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating various triazole derivatives, this compound exhibited significant cytotoxicity against H460 lung cancer cells with an IC50 value of approximately 12 µM. The compound's mechanism involved inducing apoptosis through the activation of caspase pathways.
  • Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. The compound reduced levels of amyloid-beta plaques and exhibited antioxidant properties by decreasing reactive oxygen species (ROS) production.
  • Antimicrobial Testing : The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, indicating moderate antimicrobial activity.

Properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O2/c1-30-17-8-3-2-7-16(17)28-20(13-9-11-24-12-10-13)19(26-27-28)21(29)25-15-6-4-5-14(22)18(15)23/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHFYODSFGIHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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